4H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

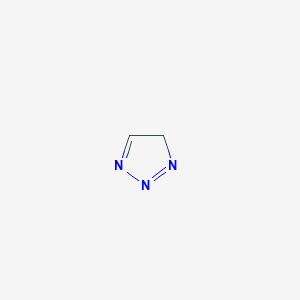

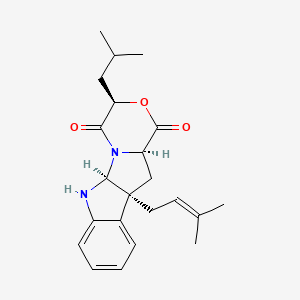

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

Aplicaciones Científicas De Investigación

1. Novel Triazole Derivatives and Their Importance

4H-1,2,3-triazole and its derivatives are highly regarded in the field of medicinal chemistry for their diverse biological activities. These compounds have been explored extensively for their potential in treating various diseases due to their structural versatility. Recent studies have highlighted the significance of these derivatives in developing new drugs, particularly focusing on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The ongoing research emphasizes the need for new, efficient synthesis methods that align with green chemistry principles to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

2. Corrosion Inhibition Properties

This compound derivatives have been investigated for their efficacy in corrosion inhibition, particularly for protecting mild steel in acidic environments. Studies demonstrate that these derivatives act as effective inhibitors, with their efficiency depending on the nature of the substituents in the molecule. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, showcasing their potential in industrial applications (Bentiss et al., 2007).

3. Antimicrobial Activity Against Tuberculosis

This compound derivatives have shown significant in vitro antimicrobial activity against Mycobacterium tuberculosis. The focus on developing new derivatives of existing drugs, such as isoniazid, to treat mycobacterial infections is a promising area of research. These derivatives display low cytotoxicity against human cells, indicating a high therapeutic index for potential use in tuberculosis treatment (Boechat et al., 2011).

4. Supramolecular Interactions of Triazoles

Research on 1H-1,2,3-triazoles, including 4H-1,2,3-triazoles, has expanded significantly beyond their initial use in click chemistry. These compounds are known for their diverse supramolecular interactions, enabling applications in fields like anion recognition, catalysis, and photochemistry. Their nitrogen-rich structure allows for complexation of anions and coordination with various metals, demonstrating their versatility in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

5. Anticancer Potential

This compound derivatives have emerged as promising candidates in the development of novel anticancer drugs. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant anticancer activity. The ongoing research in this area focuses on enhancing the therapeutic potential of triazole derivatives while minimizing side effects (Sachdeva et al., 2022).

Propiedades

Fórmula molecular |

C2H3N3 |

|---|---|

Peso molecular |

69.07 g/mol |

Nombre IUPAC |

4H-triazole |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |

Clave InChI |

AEJARLYXNFRVLK-UHFFFAOYSA-N |

SMILES |

C1C=NN=N1 |

SMILES canónico |

C1C=NN=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)

![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)

![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)